![molecular formula C43H55NO5 B1244045 Tri-sprintec CAS No. 79871-54-8](/img/structure/B1244045.png)
Tri-sprintec
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-sprintec, also known as this compound, is a useful research compound. Its molecular formula is C43H55NO5 and its molecular weight is 665.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Contraception
Mechanism of Action
Tri-Sprintec works by altering hormonal levels in the body to prevent ovulation. The introduction of synthetic hormones mimics pregnancy, thus inhibiting the natural menstrual cycle. This results in:
- Inhibition of Ovulation : Prevents the release of eggs from the ovaries.
- Alteration of Cervical Mucus : Increases the viscosity of cervical mucus, making it difficult for sperm to enter the uterus.
- Endometrial Changes : Alters the endometrium to reduce the likelihood of implantation if fertilization occurs.
Efficacy
The effectiveness of this compound as a contraceptive method is significant. According to clinical studies, typical use failure rates are comparable to other combination oral contraceptives, with a reported efficacy rate exceeding 99% when taken correctly.
Contraceptive Method | Typical Use Failure Rate (%) | Perfect Use Failure Rate (%) |
---|---|---|
This compound | 7 | <1 |
Other Combination Pills | 9 | <1 |
Treatment of Moderate Acne Vulgaris
This compound is also indicated for the treatment of moderate acne vulgaris in females aged 15 years and older who have not responded to topical anti-acne medications. The dual action of norgestimate and ethinyl estradiol helps in reducing acne severity through:
- Reduction in Free Testosterone : By increasing sex hormone binding globulin (SHBG), it lowers free testosterone levels, which can contribute to acne.
- Regulation of Hormonal Fluctuations : Helps stabilize hormonal changes that can lead to acne flare-ups.
Clinical Case Studies
A meta-analysis evaluated various studies on the effectiveness of oral contraceptives like this compound in treating acne. The findings indicated a significant reduction in acne lesions among users:
- Study A : In a cohort of 150 women treated with this compound for six months, 70% reported a marked improvement in their acne condition.
- Study B : Another study involving 200 participants showed that those on this compound experienced a 50% reduction in acne lesions compared to a control group using placebo.
Safety and Side Effects
While this compound is effective, it is essential to consider potential side effects and risks associated with its use:
- Common Side Effects : Nausea, breast tenderness, headaches, and mood changes.
- Serious Risks : There is an increased risk of thromboembolic events (blood clots) and potential links to breast cancer as indicated by some studies .
Comparative Safety Data
Risk Factor | This compound | Other Oral Contraceptives |
---|---|---|
Thromboembolic Events | Moderate | Varies |
Breast Cancer Risk | Slightly Increased | Varies |
属性
CAS 编号 |
79871-54-8 |
---|---|
分子式 |
C43H55NO5 |
分子量 |
665.9 g/mol |
IUPAC 名称 |
[(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C23H31NO3.C20H24O2/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,14,18-21,26H,4,6-13H2,1,3H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/b24-17+;/t18-,19+,20+,21-,22-,23-;16-,17-,18+,19+,20+/m01/s1 |
InChI 键 |
GYMWQLRSSDFGEQ-ADRAWKNSSA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
手性 SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N/O)/CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
规范 SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
同义词 |
Cilest norgestimate - ethinyl estradiol norgestimate, ethinyl estradiol drug combination Ortho Tri-Cyclen Tri-Cyclen |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。